N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O5 and its molecular weight is 450.426. The purity is usually 95%.
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Scientific Research Applications
1. Photochemical Cleavage Applications
The photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines demonstrates the compound's potential application in synthesizing acetamidines under mild conditions. This process, highlighted in research by Srimannarayana, Srivastava, and Clapp (1970), shows relevance in chemical synthesis and material science, providing a foundation for developing innovative materials and chemicals with specific properties (Srimannarayana, Srivastava, & Clapp, 1970).
2. Radioligand and Imaging Applications
Compounds with structural similarities have been used in radioligand synthesis for imaging with positron emission tomography (PET), as demonstrated by Dollé et al. (2008). The specific example of [18F]DPA-714, a selective radioligand for imaging the translocator protein, highlights the application of such compounds in medical imaging and diagnostics, aiding in the visualization of biological processes at the molecular level (Dollé, Hinnen, Damont, et al., 2008).
3. Inhibitory Activity in Therapeutic Research
Research into N-benzyl substituted acetamide derivatives, such as the work on thiazolyl N-benzyl-substituted acetamide derivatives by Fallah-Tafti et al. (2011), explores their role as kinase inhibitors with potential anticancer activities. This illustrates the compound's potential utility in therapeutic research, particularly in the development of new cancer treatments (Fallah-Tafti, Foroumadi, Tiwari, et al., 2011).
4. Material Science and Photovoltaic Efficiency
The study of bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency by Mary et al. (2020) presents an application in material science, particularly in dye-sensitized solar cells (DSSCs). This research suggests that compounds with similar structures could have significant utility in renewable energy technologies, showing good light harvesting efficiency and potential for use in photovoltaic cells (Mary, Yalcin, Mary, et al., 2020).
5. Antimicrobial and Corrosion Inhibitor Applications
Further applications are found in the synthesis of acetamide derivatives for antimicrobial properties and as corrosion inhibitors. Research by Parikh and Joshi (2014) on the antimicrobial agents and by Yıldırım and Cetin (2008) on corrosion inhibitors highlights the versatility of similar compounds in addressing challenges in microbiology and material preservation, respectively (Parikh & Joshi, 2014); (Yıldırım & Cetin, 2008).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5/c1-31-18-10-9-16(12-19(18)32-2)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZZKEJELCCVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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